molecular formula C18H14ClN B1584905 (4-Chlorophenyl)diphenylamine CAS No. 4316-56-7

(4-Chlorophenyl)diphenylamine

Cat. No. B1584905
CAS RN: 4316-56-7
M. Wt: 279.8 g/mol
InChI Key: WNMSSOWUFXADRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for “(4-Chlorophenyl)diphenylamine” is not directly mentioned, a related compound, nicotinamide derivatives containing diphenylamine moieties, were prepared by condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines .

Safety and Hazards

The safety data sheet for a related compound, diphenylamine, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

In terms of future directions, one study suggests that diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals have potential for application in photothermal therapy . Another study suggests that the unsubstituted diphenylamine fragment should be retained, and the pyridine ring should be modified in order to obtain compounds with higher antifungal activity .

properties

IUPAC Name

4-chloro-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMSSOWUFXADRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295833
Record name 4-chloro-n,n-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4316-56-7
Record name 4316-56-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-n,n-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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